N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a nitropyridine moiety attached to a phenylcyclopentane carboxamide structure
Mechanism of Action
Target of Action
The primary targets of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide It is known that nitropyridine derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of This compound Nitropyridine derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
The biochemical pathways affected by This compound Nitropyridine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Nitropyridine derivatives are known to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the nitropyridine intermediate. One common method involves the nitration of pyridine to form 5-nitropyridine, which is then reacted with appropriate reagents to introduce the carboxamide group . The phenylcyclopentane moiety is often introduced through a coupling reaction, such as a Buchwald-Hartwig cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitropyridin-2-yl)benzamide: Similar structure but lacks the phenylcyclopentane moiety.
3-nitropyridine derivatives: These compounds share the nitropyridine core but differ in their substituents and overall structure.
Uniqueness
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a nitropyridine moiety with a phenylcyclopentane carboxamide structure.
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEASZHCSURYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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